molecular formula C11H11ClO4 B1353218 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid CAS No. 63213-94-5

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1353218
CAS No.: 63213-94-5
M. Wt: 242.65 g/mol
InChI Key: UKOWUQIVWVDBGE-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C11H11ClO4 This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 2-Chloro-5-methoxyphenylboronic acid

Comparison

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a chloro and methoxy group on the phenyl ring and a ketone group on the butyric acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOWUQIVWVDBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424657
Record name 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63213-94-5
Record name 4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chloroanisole (20 g), succinic anhydride (16 g) and AlCl3 (42 g) in 1:1 tetrachloroethylene/nitrobenzene (200 ml) is stirred at -10°-0° C. for a week. The mixture is poured into a conc. HCl/crushed ice bath and the solvent is distilled under vacuo at 40° C. The resulting suspension is made basic with 10% aqueous NaHCO3. The solids are filtered and the filtrate made acidic forming a precipitate which is filtered, washed with water, taken up in ethanol and dried. The solution is filtered and evaporated affording the desired product as a white solid, M.P. 113°-115° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Name
tetrachloroethylene nitrobenzene
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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